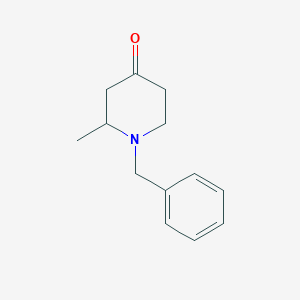

1-Benzyl-2-methylpiperidin-4-one

Overview

Description

1-Benzyl-2-methylpiperidin-4-one (CAS: 203661-73-8) is a piperidine derivative with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . Key physical properties include a predicted boiling point of 314.9±22.0°C, density of 1.057±0.06 g/cm³, and a pKa of 7.13±0.40 . It serves as a critical intermediate in organic synthesis, particularly for accessing chirally enriched compounds like donepezil, a drug used in Alzheimer’s treatment . The compound is synthesized via a Mannich-type reaction involving benzylamine and methyl-substituted ketones in acetonitrile under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidin-4-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the methylation of the piperidinone ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 1-Benzyl-2-methylpiperidin-4-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-2-methylpiperidin-4-one serves as a building block for synthesizing more complex molecules, including:

- Antiviral Agents : It has shown potential as a chemokine receptor CCR5 antagonist, which is crucial in preventing HIV-1 entry into cells. This action is significant in developing new antiviral therapies targeting HIV.

- Anticancer Drugs : Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer progression, making it a candidate for anticancer drug development .

Biological Research

The compound has been investigated for its effects on various biological pathways:

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression, which can lead to therapeutic effects in diseases such as cancer and viral infections.

- Enzyme Inhibition : Studies have demonstrated its potential as an acetylcholinesterase inhibitor, similar to donepezil, suggesting applications in treating Alzheimer's disease .

Synthesis Data Table

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Hydrogenation | Palladium catalyst | 85% |

| 2 | Functionalization | Benzyl chloride + base | High Yield |

Case Study 1: Antiviral Activity

A study demonstrated that this compound effectively inhibits HIV-1 entry into cells by blocking the CCR5 receptor. This finding supports its potential use in developing new antiviral drugs aimed at treating HIV infections .

Case Study 2: Anticancer Properties

Research focused on synthesizing derivatives of this compound showed promising anticancer activity against several cancer cell lines. The derivatives were tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylpiperidin-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues and Substituent Variations

Piperidine derivatives with benzyl and alkyl substituents exhibit distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Bicyclic vs. Monocyclic Structures: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, a bridged bicyclic derivative, has a lower molecular weight (201.26 g/mol) and distinct conformational rigidity compared to monocyclic piperidones .

Salt Forms :

- Hydrochloride derivatives (e.g., this compound hydrochloride) exhibit higher molecular weights and altered solubility profiles, making them more suitable for pharmaceutical formulations .

Table 2: Hazard Comparison

Key Observations:

Biological Activity

1-Benzyl-2-methylpiperidin-4-one (also known as this compound) is a piperidine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly neurodegenerative disorders and viral infections. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a piperidine ring with a ketone functional group at the 4-position and a benzyl group at the 1-position. The presence of these functional groups contributes to its unique reactivity and biological properties.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| This compound | Piperidine derivative | Precursor for various piperidine derivatives |

| 1-Benzylpiperidin-4-one | Piperidine derivative | Used in synthesizing chiral ligands |

| 3-Benzyloxy-piperidine | Piperidine derivative | Exhibits different biological activities |

| 4-(Benzylamino)piperidine | Piperidine derivative | Potential applications in drug design |

Neuroprotective Effects

Research indicates that this compound serves as a precursor for developing anti-acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) enhances acetylcholine levels in the brain, potentially improving cognitive function.

Antiviral Activity

The compound has been identified as a chemokine receptor CCR5 antagonist, which plays a critical role in inhibiting HIV-1 entry into host cells. This mechanism highlights its relevance in antiviral drug development, particularly for treating HIV infections.

Antioxidant and Antimicrobial Properties

Several derivatives of this compound have demonstrated significant antioxidant and antimicrobial activities. These properties suggest potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases and bacterial infections.

Case Study: Anticancer Activity

In a study examining the anticancer potential of piperidine derivatives, it was found that certain analogs of this compound exhibited cytotoxic effects against various cancer cell lines. The compound’s ability to induce apoptosis in cancer cells was notably observed, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as a ligand for specific enzymes, modulating their activity.

- Receptor Binding : It binds to receptors such as CCR5, blocking viral entry into cells.

Further research is necessary to delineate the full spectrum of its interactions with cellular targets and pathways.

Summary of Findings from Recent Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the piperidine ring have resulted in increased potency against AChE and improved selectivity towards CCR5 receptors.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Benzyl-2-methylpiperidin-4-one, and how can purity be ensured?

The synthesis of this compound typically involves alkylation or condensation reactions of piperidin-4-one precursors. For example, a modified Mannich reaction using benzyl halides and methylamine derivatives under basic conditions (e.g., K₂CO₃) can introduce the benzyl and methyl groups at the 1- and 2-positions, respectively . Purity is ensured via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and verified by analytical techniques such as HPLC (≥95% purity) or GC-MS. Recrystallization from ethanol or acetone may further enhance purity .

Key Reaction Conditions Table

Q. What safety precautions are necessary when handling this compound in the lab?

Safety protocols include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; the compound may cause respiratory irritation (H335 hazard statement) .

- First Aid :

- Skin contact : Wash immediately with soap and water for 15 minutes .

- Eye exposure : Rinse with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers; long-term storage is discouraged due to potential degradation .

Q. How is this compound characterized post-synthesis?

Characterization involves:

- Spectroscopic Analysis :

- Chromatography : HPLC retention time comparison with standards ensures identity .

- Elemental Analysis : Matches theoretical C, H, N content (e.g., C₁₃H₁₇NO: C 75.33%, H 8.26%, N 6.76%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in synthesizing derivatives of this compound?

Optimization strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) for selective benzylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions during methylation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 10–15% .

Case Study : Substituting NaH with LDA (lithium diisopropylamide) in methylation steps increased yields from 70% to 85% by reducing base-induced degradation .

Q. What strategies address contradictions in pharmacological data across studies on piperidinone derivatives?

Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab discrepancies .

- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC; racemic mixtures can skew results .

- Metabolic Stability : Use hepatic microsome assays to account for metabolite interference .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) can reconcile conflicting receptor-binding data by modeling ligand-target interactions .

Q. What in silico methods predict the biological activity of this compound?

Computational approaches include:

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends using REAXYS data .

- Molecular Dynamics (MD) Simulations : Assess binding stability in targets like sigma-1 receptors (trajectory analysis over 100 ns) .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1, high blood-brain barrier permeability) .

Example Prediction Table

| Property | Prediction Tool | Result | Relevance |

|---|---|---|---|

| LogP | SwissADME | 2.1 | High lipophilicity favors CNS activity |

| pKa | MarvinSketch | 8.3 | Protonation at physiological pH |

| Toxicity | ProTox-II | LD₅₀ = 250 mg/kg | Moderate hepatotoxicity risk |

Properties

IUPAC Name |

1-benzyl-2-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIZOPYFPXOGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455030 | |

| Record name | 1-benzyl-2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203661-73-8 | |

| Record name | 1-benzyl-2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.